molecular formula C3H2Cl3NO B14746084 2,2,2-Trichloroethyl cyanate CAS No. 1118-44-1

2,2,2-Trichloroethyl cyanate

Cat. No.: B14746084
CAS No.: 1118-44-1
M. Wt: 174.41 g/mol
InChI Key: MOPMIZNLSWJZQK-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl cyanate is an organic compound with the molecular formula C3H2Cl3NO. It is a derivative of trichloroethanol, where the hydroxyl group is replaced by a cyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethyl cyanate can be synthesized through the reaction of 2,2,2-trichloroethanol with cyanogen chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the cyanate group.

Industrial Production Methods

Industrial production of this compound involves the large-scale reaction of 2,2,2-trichloroethanol with cyanogen chloride. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl cyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trichloroacetic acid.

    Reduction: Reduction reactions can convert it to trichloroethylamine.

    Substitution: It can undergo nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Trichloroacetic acid.

    Reduction: Trichloroethylamine.

    Substitution: Various substituted trichloroethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl cyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl cyanate involves its reactivity with nucleophiles. The cyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethanol: A precursor to 2,2,2-Trichloroethyl cyanate, used as a sedative and in organic synthesis.

    2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols in organic synthesis.

    Trichloroacetic acid: A product of the oxidation of this compound, used in chemical peels and as a reagent in organic synthesis.

Uniqueness

This compound is unique due to its cyanate group, which imparts distinct reactivity compared to its analogs

Properties

CAS No.

1118-44-1

Molecular Formula

C3H2Cl3NO

Molecular Weight

174.41 g/mol

IUPAC Name

2,2,2-trichloroethyl cyanate

InChI

InChI=1S/C3H2Cl3NO/c4-3(5,6)1-8-2-7/h1H2

InChI Key

MOPMIZNLSWJZQK-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OC#N

Origin of Product

United States

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